molecular formula C12H18BrN3O B1527791 2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol CAS No. 1220028-04-5

2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol

Cat. No. B1527791
CAS RN: 1220028-04-5
M. Wt: 300.19 g/mol
InChI Key: PFNQJIYPXCVVFG-UHFFFAOYSA-N
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Description

The compound “2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol” has the CAS Number: 1220028-04-5 and a molecular weight of 300.2 . The IUPAC name for this compound is 2-(4-(5-bromo-4-methylpyridin-2-yl)piperazin-1-yl)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrN3O/c1-10-8-12(14-9-11(10)13)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Applications

Novel Compound Synthesis

Research has demonstrated the synthesis of new compounds using "2-[4-(5-Bromo-4-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol" or related structures as intermediates or reactants. For example, the study on the synthesis of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates explored their effects on learning and memory in mice, indicating potential pharmacological applications beyond the chemical interest (Li Ming-zhu, 2012). Similarly, research on the one-pot three-component synthesis of highly substituted piperidines using 1-Methyl-2-Oxopyrrolidinium Hydrogen Sulfate highlighted the efficiency of certain methodologies in creating complex piperidine structures from simpler precursors in ethanol (S. Sajadikhah et al., 2012).

Improved Synthesis Methods

Further investigations have led to improved synthesis methods for related compounds, offering new routes to create substances with potential therapeutic uses. For instance, an improved approach for the synthesis of multidrug resistance modulator LY335979 trihydrochloride was developed, showcasing the relevance of such chemical pathways in producing clinically significant agents (C. J. Barnett et al., 2004).

Pharmacological Exploration

Anticancer and Antibacterial Activity

Several studies have focused on the synthesis of novel compounds with the aim of evaluating their anticancer and antibacterial activities. The creation and assessment of new 4H-pyran derivatives and their efficiency against different cancer cell lines illustrate the potential therapeutic applications of compounds synthesized using similar chemical frameworks (S. Hadiyal et al., 2020). Another study synthesized new 2-chloro-3-hetarylquinolines, demonstrating the potential of these compounds in combating bacterial infections and cancer (S. Bondock & Hanaa Gieman, 2015).

Safety and Hazards

The compound is labeled as an irritant according to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[4-(5-bromo-4-methylpyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O/c1-10-8-12(14-9-11(10)13)16-4-2-15(3-5-16)6-7-17/h8-9,17H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQJIYPXCVVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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